trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
Description
Introduction to trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl-
Nomenclature and Structural Identification
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. Key components include:
- Cinnamamide backbone : A propenamide group (CH=CH–CO–NH₂) attached to a benzene ring.
- Substituents :
- A trifluoromethyl (–CF₃) group at the 3-position of the cinnamic benzene ring.
- A 4-fluorophenyl group (–C₆H₄F) bonded to the amide nitrogen.
The trans designation refers to the stereochemistry of the double bond in the cinnamamide backbone, where substituents on either carbon of the double bond are on opposite sides.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₆H₁₁F₄NO , derived from:
- 16 carbon atoms (including the benzene rings and propenamide chain).
- 11 hydrogen atoms.
- 4 fluorine atoms (3 from –CF₃, 1 from –C₆H₄F).
- 1 nitrogen and 1 oxygen atom from the amide group.
| Property | Value |
|---|---|
| Molecular weight | 309.264 g/mol |
| Exact mass | 309.0737 g/mol |
The molecular weight aligns with calculated values based on isotopic composition.
Stereochemical Configuration and Isomerism
The trans configuration is critical to the compound’s geometry, as confirmed by its InChI key: UTZMZDANOHXJIL-RUDMXATFSA-N . This configuration minimizes steric hindrance between the trifluoromethyl group and the amide substituent. Potential isomers include:
- Cis isomer : Substituents on the same side of the double bond, though this form is not reported in current literature.
- Positional isomers : Variations in substituent placement on the benzene ring (e.g., 2-trifluoromethyl instead of 3-trifluoromethyl).
Historical Context and Discovery Timeline
While the exact discovery date of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is not explicitly documented, its synthesis aligns with broader trends in cinnamamide research. Key milestones include:
- Early 2000s : Advances in X-ray crystallography enabled detailed structural analyses of cinnamamide derivatives, including conformational studies.
- 2020s : Increased interest in fluorinated cinnamamides for pharmaceutical applications, driven by their enhanced metabolic stability and lipophilicity.
- 2024–2025 : PubChem and commercial vendors (e.g., Evitachem) cataloged the compound, reflecting its growing relevance in synthetic chemistry.
Position Within the Cinnamamide Derivative Class
Cinnamamide derivatives are characterized by their α,β-unsaturated amide structure, which confers unique electronic and steric properties. This compound occupies a specialized niche due to:
- Fluorination : The 4-fluorophenyl and 3-trifluoromethyl groups enhance electronegativity and resistance to enzymatic degradation.
- Stereochemical rigidity : The trans configuration stabilizes the molecule against rotational isomerism, a feature critical for receptor binding in bioactive analogs.
- Structural diversity : Unlike simpler cinnamamides (e.g., trans-3-phenylacrylamide, C₉H₉NO), this derivative’s polyfluorinated design expands its utility in medicinal chemistry and materials science.
| Feature | trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- | Basic Cinnamamide (e.g., C₉H₉NO) |
|---|---|---|
| Molecular weight | 309.264 g/mol | 147.18 g/mol |
| Fluorine atoms | 4 | 0 |
| Bioactivity potential | High (lipophilicity, stability) | Moderate |
Properties
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO/c17-13-5-7-14(8-6-13)21-15(22)9-4-11-2-1-3-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZMZDANOHXJIL-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamic acid with an amine derivative. The process generally includes the following steps:
Formation of the Amide Bond: The trans-cinnamic acid is reacted with N-(4-fluorophenyl)-3-trifluoromethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted cinnamamide derivatives.
Scientific Research Applications
Antimicrobial Properties
trans-Cinnamamide derivatives have shown significant antimicrobial activity against various pathogens. Notably, studies indicate effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecalis (VRE)
- Mycobacterium tuberculosis
In a study evaluating a series of derivatives, compounds structurally similar to trans-Cinnamamide demonstrated inhibitory effects on these bacteria, with minimum inhibitory concentrations (MIC) suggesting potent activity against resistant strains .
Table 1: Antimicrobial Activity of trans-Cinnamamide Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| 1j | MRSA | 0.7 | Significant inhibition observed |
| 1o | VRE | 18 | Effective against resistant strains |
| 3b | Mycobacterium tuberculosis | ~24 | High inhibition of respiratory activity |
Anti-inflammatory Applications
The compound has also been studied for its anti-inflammatory potential. Research indicates that trans-Cinnamamide derivatives can attenuate lipopolysaccharide (LPS)-induced NF-κB activation, which is crucial for inflammatory responses. In vitro studies have shown that certain derivatives significantly reduce TNF-α secretion, a key cytokine involved in inflammation .
Table 2: Anti-inflammatory Activity of trans-Cinnamamide Derivatives
| Compound Name | TNF-α Reduction (%) | NF-κB Inhibition (%) | Notes |
|---|---|---|---|
| 10 | 10 | 27 | Moderate activity observed |
| 17 | 12.4 | Comparable to Prednisone | Effective in reducing inflammatory markers |
Synthesis and Mechanism of Action
The synthesis of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- typically involves the reaction of 3-(trifluoromethyl)cinnamic acid with 4-fluoroaniline. This reaction highlights the compound's unique structural characteristics that contribute to its biological activities.
The exact mechanism of action remains under investigation; however, it is hypothesized that the presence of fluorinated groups enhances the compound's ability to interact with biological targets, potentially through mechanisms involving inhibition of specific enzymes or modulation of signaling pathways .
Case Studies
Several studies have documented the efficacy of trans-Cinnamamide derivatives in clinical settings:
- A study reported that specific derivatives exhibited remarkable activity against resistant strains of bacteria, indicating their potential as therapeutic agents .
- Another investigation highlighted the anti-inflammatory effects of these compounds in models mimicking chronic inflammatory diseases, showing promise for future drug development .
Mechanism of Action
The mechanism of action of trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . In its antimicrobial action, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Cinnamamide Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Findings :
- Substituent Position : The position of the trifluoromethyl group (3- vs. 4-) affects biological activity. For example, N-(3-methoxyphenyl)-4-trifluoromethylcinnamide ([¹¹C]-1) demonstrated utility as a PET radiotracer, with biodistribution studies in mice showing rapid clearance .
- Functional Group Stability : Replacing the amide bond in N-(4-fluorophenyl)-fluoroacetanilide with a sulfonamide (e.g., N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide ) significantly enhanced metabolic stability (95% vs. 20% intact after 120 min in pig liver esterase assays) . This suggests that sulfonamide derivatives of the target compound may offer improved pharmacokinetics.
Halogen Substitution Effects
Table 2: Halogen-Substituted Analogues and Inhibitory Potency
Key Findings :
- Halogen Size vs. Activity : Despite differences in halogen size (F, Cl, Br, I), inhibitory potency against MGL remained comparable (IC₅₀: 4.34–7.24 μM), suggesting electronic effects (e.g., electronegativity) dominate over steric factors in this series . For the target compound, the 4-fluorophenyl group may similarly enhance target binding via electron-withdrawing effects.
Trifluoromethyl-Containing Analogues in Drug Development
Table 3: Trifluoromethyl Derivatives in Medicinal Chemistry
Key Findings :
- Trifluoromethyl Role : The -CF₃ group enhances metabolic stability and binding affinity in diverse scaffolds. For instance, compound 47 exhibited potent activity due to dual trifluoromethyl groups, while the target compound’s single -CF₃ may balance lipophilicity and target engagement .
- Hybrid Structures : Derivatives combining -CF₃ with other motifs (e.g., ferrocene in ) highlight the versatility of trifluoromethyl groups in optimizing drug-like properties.
Biological Activity
trans-Cinnamamide, N-(4-fluorophenyl)-3-trifluoromethyl- is a specialized organic compound belonging to the class of cinnamamides, characterized by its unique molecular structure and significant biological activities. Its molecular formula is with a molecular weight of approximately 309.26 g/mol. The compound features a trans configuration at the double bond of the cinnamamide structure, which includes an amide group linked to a cinnamic acid derivative. The presence of trifluoromethyl and fluorophenyl groups enhances its chemical reactivity and biological efficacy.
Antimicrobial Properties
Studies have demonstrated that trans-Cinnamamide derivatives exhibit notable antimicrobial activity , particularly against resistant bacterial strains. For instance:
- Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis have been targeted by compounds structurally similar to trans-Cinnamamide, showcasing their potential as therapeutic agents against infectious diseases .
- The compound has shown effectiveness against Mycobacterium tuberculosis , indicating its potential in treating tuberculosis.
Anti-inflammatory Effects
Research indicates that trans-Cinnamamide derivatives also possess significant anti-inflammatory properties :
- In vitro studies have shown that these compounds can attenuate lipopolysaccharide-induced activation of the transcription factor NF-κB , which plays a crucial role in inflammatory responses. This effect was observed at non-toxic concentrations, suggesting a favorable safety profile .
- Specific derivatives demonstrated inhibition rates comparable to that of established anti-inflammatory drugs like prednisone, highlighting their therapeutic potential in inflammatory conditions .
Cytotoxicity and Cell Viability
The cytotoxic effects of trans-Cinnamamide derivatives have been evaluated in various cell lines:
- Some derivatives exhibited low cytotoxicity while maintaining significant antimicrobial activity, making them promising candidates for further development in medicinal chemistry .
- The half-maximal inhibitory concentration (IC50) values for different derivatives varied, indicating that structural modifications significantly influence their biological activity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural features of related cinnamamide compounds:
| Compound Name | Structure Features | Biological Activity | Notable Differences |
|---|---|---|---|
| trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl | Chlorine instead of fluorine | Antimicrobial | Different halogen substitution affects activity |
| trans-Cinnamamide, N-(phenyl)-3-trifluoromethyl | No additional halogen | Moderate activity | Lacks enhanced activity from fluorine substitutions |
| 4-(N-cinnamoylbutyl)aminoacridines | Aminoacridine core | Antimalarial | Different scaffold leading to varied mechanisms |
The unique combination of trifluoromethyl and fluorophenyl groups in trans-Cinnamamide contributes to its distinctive chemical reactivity and biological efficacy compared to other cinnamamides.
Case Studies and Research Findings
Several studies have highlighted the biological activities of trans-Cinnamamide and its derivatives:
- Antimicrobial Evaluation : A study reported significant activity against both S. aureus and MRSA isolates, confirming that compounds with trifluoromethyl moieties exhibit high antistaphylococcal and antitubercular activity .
- Anti-inflammatory Potential : Research demonstrated that certain derivatives significantly attenuated NF-κB activation by 10% to 27% in non-toxic concentrations, outperforming the parental cinnamic acid .
- Cytotoxicity Assessment : A comparative study on various derivatives revealed differing levels of cytotoxicity, with some exhibiting minimal effects on cell viability while maintaining antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-Cinnamamide derivatives with fluorophenyl and trifluoromethyl substituents?
- Methodology : A common approach involves coupling 4-fluorophenylamine with activated cinnamic acid derivatives (e.g., via Steglich esterification or mixed anhydride methods). For trifluoromethyl incorporation, pre-functionalized building blocks like 3-(trifluoromethyl)cinnamic acid are synthesized using phosphorus oxychloride/DMF-mediated formylation followed by condensation . Purification often employs solvent mixtures such as methylethyl ketone/hexane to isolate crystalline products .
- Key Considerations : Monitor reaction progress via TLC or LCMS, and optimize stoichiometry to avoid byproducts from reactive trifluoromethyl groups .
Q. How can researchers validate the structural integrity of trans-Cinnamamide derivatives post-synthesis?
- Analytical Techniques :
- NMR : and NMR confirm regiochemistry and fluorine/trifluoromethyl group positions .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and bond lengths. Experimental parameters (e.g., bond angles) should align with computational models like DFT-B3LYP/6-311++G(d,p) .
- LCMS/HPLC : Ensure >95% purity and correct molecular ion peaks .
Q. What preliminary assays are suitable for screening biological activity of this compound?
- In Vitro Screening : Test enzyme inhibition (e.g., CDK2, PRKCH) via fluorescence-based kinase assays. Use IC values to quantify potency .
- Anticancer Activity : Evaluate cytotoxicity against glioblastoma or breast cancer cell lines (e.g., MCF-7) using MTT assays .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking enhance understanding of this compound’s reactivity and target interactions?
- DFT Applications : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict bond lengths (e.g., C1-C2: 1.405 Å) and vibrational frequencies. Compare with experimental crystallographic data to validate accuracy .
- Docking Studies : Dock the compound into protein active sites (e.g., androgen receptor for anticancer analogs) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen-bond interactions with residues like Asp-351 .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Case Example : If DFT-predicted bond angles (e.g., C3-C4-C11: 119.6°) deviate from X-ray results, re-evaluate basis set selection or solvent effects in simulations. Cross-validate with spectroscopic data (e.g., IR for functional groups) .
- Refinement Tools : Use SHELXPRO to adjust thermal parameters and occupancy ratios in crystallographic models, ensuring R-factors < 5% .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Modification Strategies :
- Fluorophenyl Group : Replace 4-fluorophenyl with 2-fluoro or 3,5-difluoro analogs to assess steric/electronic effects on receptor binding .
- Trifluoromethyl Positioning : Compare 3-trifluoromethyl vs. 4-trifluoromethyl derivatives to determine metabolic stability via microsomal assays .
Q. What mechanisms underlie this compound’s enzyme inhibition, and how are they characterized?
- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes. For example, sulfonamide derivatives of cinnamamide analogs inhibit PRKCH by blocking ATP-binding pockets .
- Structural Insights : Co-crystallize the compound with target enzymes (e.g., CDK2) to visualize binding modes using synchrotron radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
